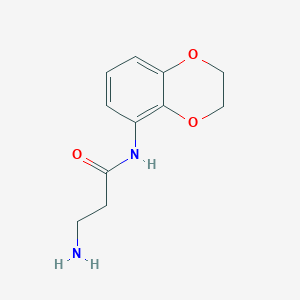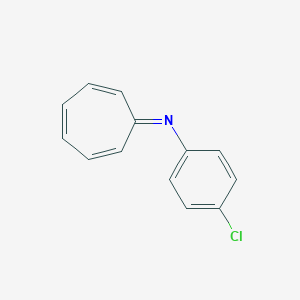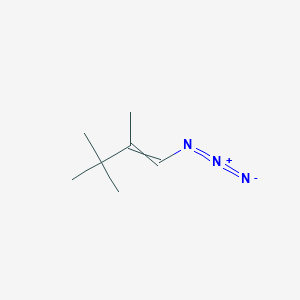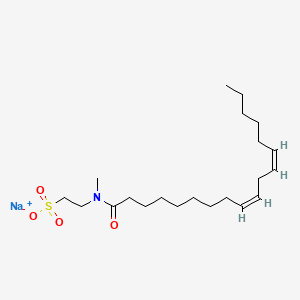![molecular formula C18H13NO3 B14513306 2,5-Dimethyl-6H-[1]benzopyrano[3,2-c]quinoline-6,7(5H)-dione CAS No. 63304-24-5](/img/structure/B14513306.png)
2,5-Dimethyl-6H-[1]benzopyrano[3,2-c]quinoline-6,7(5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethyl-6H-1benzopyrano[3,2-c]quinoline-6,7(5H)-dione is a complex organic compound that belongs to the class of benzopyranoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 2,5-Dimethyl-6H-1benzopyrano[3,2-c]quinoline-6,7(5H)-dione consists of a fused benzopyran and quinoline ring system, which contributes to its unique chemical properties.
准备方法
The synthesis of 2,5-Dimethyl-6H-1benzopyrano[3,2-c]quinoline-6,7(5H)-dione can be achieved through various synthetic routes. One common method involves the reaction of 4-arylaminocoumarin with phosphorous oxychloride and dimethylformamide under Vilsmeier-Haack conditions . This reaction leads to the formation of the desired benzopyranoquinoline derivative in good yield. Another approach involves a one-pot multicomponent reaction of 2-chloroquinoline-3-carbaldehyde, 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent), and active methylene compounds such as benzoylacetonitrile or dimedone . This method offers the advantages of easily accessible starting materials, excellent yields, and a simple workup procedure.
化学反应分析
2,5-Dimethyl-6H-1benzopyrano[3,2-c]quinoline-6,7(5H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives . Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzopyranoquinoline derivatives . Substitution reactions, such as nucleophilic substitution, can be performed using reagents like sodium methoxide or potassium tert-butoxide to introduce different substituents onto the benzopyranoquinoline framework . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2,5-Dimethyl-6H-1In medicinal chemistry, it has shown promising anticancer activity by inhibiting the growth of cancer cell lines . The compound has also demonstrated antimicrobial, anti-inflammatory, and antioxidant properties, making it a valuable candidate for drug development . In addition to its biological activities, 2,5-Dimethyl-6H-1benzopyrano[3,2-c]quinoline-6,7(5H)-dione has been used as a building block in the synthesis of other bioactive molecules and as a ligand in coordination chemistry .
作用机制
The mechanism of action of 2,5-Dimethyl-6H-1benzopyrano[3,2-c]quinoline-6,7(5H)-dione involves its interaction with specific molecular targets and pathways. For instance, the compound has been found to inhibit topoisomerase I, an enzyme involved in DNA replication and transcription . By inhibiting this enzyme, the compound can induce DNA damage and apoptosis in cancer cells. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress . The exact molecular targets and pathways involved in its antimicrobial and anti-inflammatory activities are still under investigation.
相似化合物的比较
2,5-Dimethyl-6H-1benzopyrano[3,2-c]quinoline-6,7(5H)-dione can be compared with other similar compounds, such as pyrano[3,2-c]quinolones and furo[3,2-c]quinolones . These compounds share a similar fused ring system but differ in their substituents and specific biological activities. For example, pyrano[3,2-c]quinolones have been reported to exhibit anticancer, antibacterial, and antimalarial properties . Furo[3,2-c]quinolones, on the other hand, have shown antimicrobial, insecticidal, and antiarrhythmic activities . The unique structural features and diverse biological activities of 2,5-Dimethyl-6H-1benzopyrano[3,2-c]quinoline-6,7(5H)-dione make it a valuable compound for further research and development.
属性
CAS 编号 |
63304-24-5 |
|---|---|
分子式 |
C18H13NO3 |
分子量 |
291.3 g/mol |
IUPAC 名称 |
2,5-dimethylchromeno[3,2-c]quinoline-6,7-dione |
InChI |
InChI=1S/C18H13NO3/c1-10-7-8-13-12(9-10)17-15(18(21)19(13)2)16(20)11-5-3-4-6-14(11)22-17/h3-9H,1-2H3 |
InChI 键 |
HKWRNRJAKCGRRV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N(C(=O)C3=C2OC4=CC=CC=C4C3=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


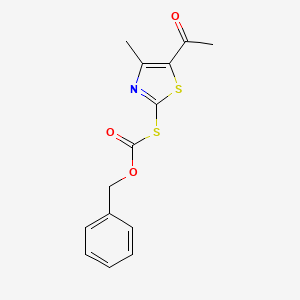
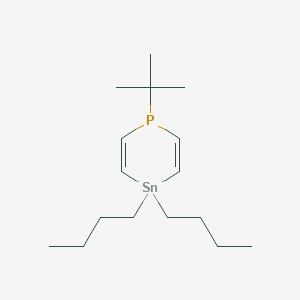
![1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol](/img/structure/B14513237.png)
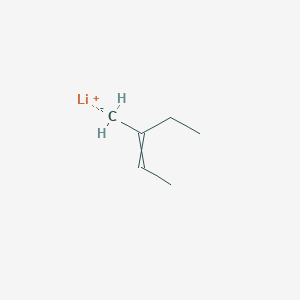

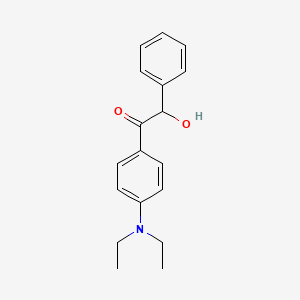

![2(3H)-Furanone, 3-butyldihydro-5-[(phenylamino)methyl]-](/img/structure/B14513282.png)


